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molecular formula C10H12O4 B1315629 4-(3-Hydroxypropoxy)benzoic acid CAS No. 46350-87-2

4-(3-Hydroxypropoxy)benzoic acid

Cat. No. B1315629
M. Wt: 196.2 g/mol
InChI Key: MYGMROGVZNOWMY-UHFFFAOYSA-N
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Patent
US09434682B2

Procedure details

An aqueous solution of NaOH (1 mol) and KI (0.05 mmol) was added to a solution of 4-hydroxybenzoic acid (0.5 mmol) and 400 mL EtOH solution under a nitrogen atmosphere and stirred. After stirring for 30 minutes, an EtOH solution including bromopropanol (0.55 mmol) was dropped thereinto, and then, reacted for 24 hours after elevating to 80° C. A solvent was removed from a reaction product and hydrochloric acid-treatment was carried out. A solid phase was isolated through filteration, and 4-(3-hydroxypropoxy)benzoic acid as a compound of Formula 4 was synthesized.
Name
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
bromopropanol
Quantity
0.55 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.Br[CH:14]([OH:17])[CH2:15][CH3:16]>CCO>[OH:17][CH2:14][CH2:15][CH2:16][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mmol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Step Two
Name
bromopropanol
Quantity
0.55 mmol
Type
reactant
Smiles
BrC(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was dropped
CUSTOM
Type
CUSTOM
Details
reacted for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
after elevating to 80° C
CUSTOM
Type
CUSTOM
Details
A solvent was removed from a reaction product and hydrochloric acid-treatment

Outcomes

Product
Name
Type
product
Smiles
OCCCOC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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